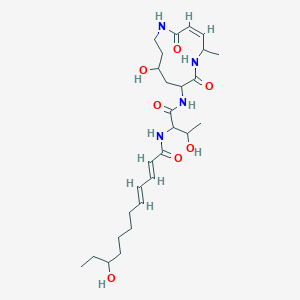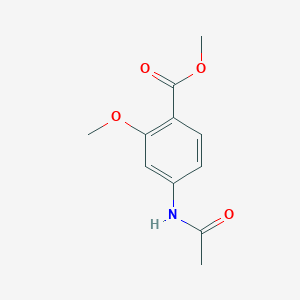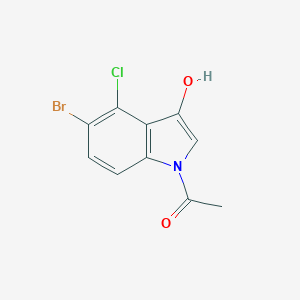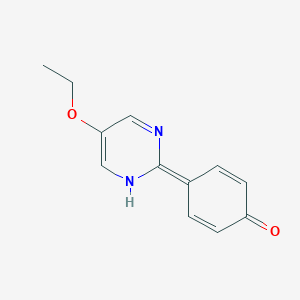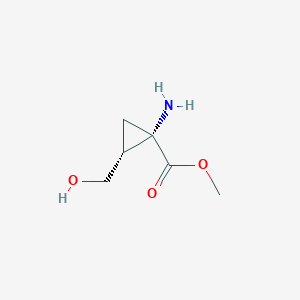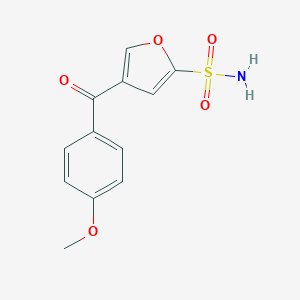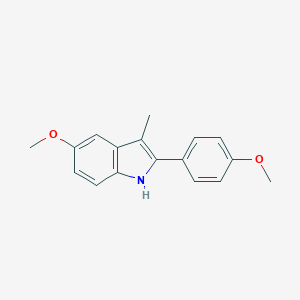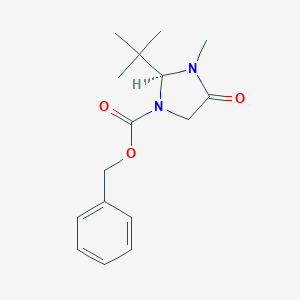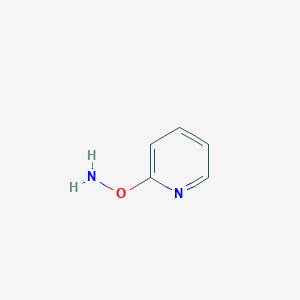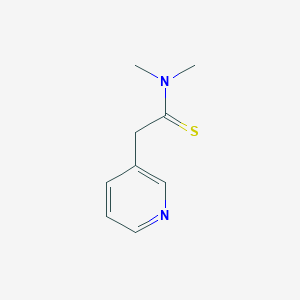
N,N-dimethyl-2-(pyridin-3-yl)ethanethioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-2-(pyridin-3-yl)ethanethioamide, also known as D3PET, is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the family of thioamides and has been synthesized using various methods. The purpose of
Mécanisme D'action
The mechanism of action of N,N-dimethyl-2-(pyridin-3-yl)ethanethioamide involves the inhibition of protein-protein interactions by binding to the hydrophobic pocket of the target protein. This binding disrupts the protein-protein interaction, leading to the inhibition of the biological process. N,N-dimethyl-2-(pyridin-3-yl)ethanethioamide has also been shown to inhibit the activity of histone deacetylases, leading to the modulation of gene expression.
Effets Biochimiques Et Physiologiques
N,N-dimethyl-2-(pyridin-3-yl)ethanethioamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. N,N-dimethyl-2-(pyridin-3-yl)ethanethioamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N,N-dimethyl-2-(pyridin-3-yl)ethanethioamide in lab experiments is its high purity and stability, which makes it easy to handle and store. N,N-dimethyl-2-(pyridin-3-yl)ethanethioamide also has a high binding affinity to the target protein, making it a potent inhibitor. However, one of the limitations of using N,N-dimethyl-2-(pyridin-3-yl)ethanethioamide is its limited solubility in aqueous solutions, which can affect its efficacy in certain experiments.
Orientations Futures
There are several future directions for the use of N,N-dimethyl-2-(pyridin-3-yl)ethanethioamide in scientific research, including the development of new drugs for the treatment of various diseases, including cancer and inflammatory diseases. N,N-dimethyl-2-(pyridin-3-yl)ethanethioamide can also be used in the study of the mechanism of action of various enzymes, leading to the development of new inhibitors. Furthermore, N,N-dimethyl-2-(pyridin-3-yl)ethanethioamide can be used in the study of protein-protein interactions, leading to a better understanding of various biological processes.
Conclusion:
In conclusion, N,N-dimethyl-2-(pyridin-3-yl)ethanethioamide is a compound that has gained significant attention in recent years due to its potential applications in scientific research. The synthesis of N,N-dimethyl-2-(pyridin-3-yl)ethanethioamide can be achieved using various methods, and it has been used in various scientific research applications, including the study of the mechanism of action of various enzymes and the development of new drugs for the treatment of various diseases. N,N-dimethyl-2-(pyridin-3-yl)ethanethioamide has various biochemical and physiological effects, and it has both advantages and limitations for lab experiments. There are several future directions for the use of N,N-dimethyl-2-(pyridin-3-yl)ethanethioamide in scientific research, leading to a better understanding of various biological processes and the development of new drugs.
Méthodes De Synthèse
The synthesis of N,N-dimethyl-2-(pyridin-3-yl)ethanethioamide can be achieved using various methods, including the reaction of 3-pyridylacetonitrile with dimethylthioamide in the presence of a base, such as sodium hydride or potassium carbonate. Another method involves the reaction of 3-pyridylacetonitrile with dimethylamine followed by the addition of sulfur to obtain N,N-dimethyl-2-(pyridin-3-yl)ethanethioamide. These methods have been optimized to produce high yields of N,N-dimethyl-2-(pyridin-3-yl)ethanethioamide with high purity.
Applications De Recherche Scientifique
N,N-dimethyl-2-(pyridin-3-yl)ethanethioamide has been used in various scientific research applications, including the study of the role of thioamides in the inhibition of protein-protein interactions, which are essential for various biological processes. N,N-dimethyl-2-(pyridin-3-yl)ethanethioamide has also been used in the study of the mechanism of action of various enzymes, including histone deacetylases, which play a critical role in gene expression regulation. Furthermore, N,N-dimethyl-2-(pyridin-3-yl)ethanethioamide has been used in the development of new drugs for the treatment of various diseases, including cancer.
Propriétés
Numéro CAS |
121611-15-2 |
|---|---|
Nom du produit |
N,N-dimethyl-2-(pyridin-3-yl)ethanethioamide |
Formule moléculaire |
C9H12N2S |
Poids moléculaire |
180.27 g/mol |
Nom IUPAC |
N,N-dimethyl-2-pyridin-3-ylethanethioamide |
InChI |
InChI=1S/C9H12N2S/c1-11(2)9(12)6-8-4-3-5-10-7-8/h3-5,7H,6H2,1-2H3 |
Clé InChI |
HMEDPRHRGVQMGW-UHFFFAOYSA-N |
SMILES |
CN(C)C(=S)CC1=CN=CC=C1 |
SMILES canonique |
CN(C)C(=S)CC1=CN=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[[5-(4-Fluorophenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B51604.png)
